Agarotetrol

概要

説明

準備方法

化学反応の分析

反応の種類: アガロテトロールは、以下を含むさまざまな化学反応を起こします。

酸化: アガロテトロールは酸化されてさまざまな芳香族化合物を生成できます。

還元: 還元反応によって、アガロテトロールのクロモン構造が修飾されます。

置換: アガロテトロールは置換反応を起こし、異なる官能基を持つ誘導体を生成できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常用いられます。

置換: ハロゲンやアルキル化剤などの試薬を制御された条件下で使用できます。

主な生成物: これらの反応で生成される主な生成物には、沈香の香りに貢献するベンジルアセトンなどの低分子量の芳香族化合物があります .

科学的研究の応用

Pharmacological Applications

Agarotetrol exhibits notable pharmacological properties, making it a subject of interest in medicinal research. Key findings include:

- Anti-inflammatory Effects : Research has indicated that this compound and other sesquiterpenes derived from agarwood possess significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : this compound has been identified as having antitumor effects. It is believed to interfere with cancer cell proliferation and induce apoptosis, thus presenting a potential avenue for cancer therapy .

- Cardiovascular Benefits : this compound derivatives have demonstrated efficacy in mitigating cardiovascular diseases by regulating lipid metabolism and reducing inflammation in vascular tissues. Specifically, they inhibit the formation of foam cells, which are critical in atherosclerosis development .

- Gastroprotective Effects : The compound has shown protective effects against gastric mucosal damage, indicating its utility in treating gastrointestinal disorders such as bile reflux gastritis .

Quality Evaluation of Agarwood

This compound serves as a critical marker for assessing the quality of agarwood products. Its presence is indicative of resin formation, which is essential for determining the medicinal value of agarwood:

- Detection Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed to quantify this compound in various agarwood samples. These methods can effectively distinguish between medical-grade and incense-grade agarwood based on this compound content .

- Standardization of Herbal Medicines : this compound's quantification is vital for standardizing herbal formulations that include agarwood. Its consistent detection across different preparations ensures quality control and therapeutic efficacy in traditional medicine practices .

Aromatic Applications

In addition to its medicinal uses, this compound contributes significantly to the fragrance profile of agarwood:

- Fragrance Development : Upon heating, this compound generates low molecular weight aromatic compounds (LACs) such as benzylacetone, which are responsible for the characteristic scent of agarwood. This property is exploited in the perfume industry and incense production .

- Volatile Compound Analysis : Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified various volatile metabolites associated with this compound, further enhancing its appeal in aromatic applications .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Xie et al. (2021) | Anti-inflammatory & Antitumor | This compound showed significant inhibition of NO production in RAW264.7 cells and potential anticancer properties. |

| Huang et al. (2023) | Cardiovascular Health | Derivatives of this compound reduced foam cell formation, indicating benefits for cardiovascular conditions. |

| Takamatsu & Ito (2022) | Quality Assessment | Established HPLC methods for detecting this compound in various agarwood grades, affirming its role as a quality marker. |

作用機序

アガロテトロールは、加熱によって低分子量の芳香族化合物を生成することで効果を発揮します . これらの化合物、例えばベンジルアセトンは、鎮静作用があり、沈香の独特の香りに貢献しています . これら芳香族化合物が嗅覚受容体と中枢神経系と相互作用し、鎮静効果を引き起こすなどの分子標的および経路が関与しています .

6. 類似の化合物との比較

アガロテトロールは、加熱によって低分子量の芳香族化合物を生成する能力があるため、クロモン誘導体の中で独特な存在です . 類似の化合物には以下が含まれます。

2-(2-フェニルエチル)クロモン: 沈香に見られる別のクロモン誘導体です。

オキシドアガロクロモン: エポキシ化された位置を持つクロモン誘導体です。

2-(2-4'-メトキシフェニルエチル)クロモン: メトキシ基を持つクロモン誘導体.

類似化合物との比較

Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating . Similar compounds include:

2-(2-Phenylethyl)chromone: Another chromone derivative found in agarwood.

Oxidoagarochromone: A chromone derivative with epoxidated positions.

2-(2-4’-Methoxyphenylethyl)chromone: A chromone derivative with a methoxy group.

This compound stands out due to its significant contribution to the fragrance of agarwood and its potential therapeutic effects .

生物活性

Agarotetrol is a significant compound derived from agarwood, primarily produced by species of the genus Aquilaria. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and implications in quality assessment of agarwood products.

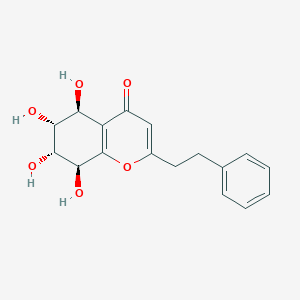

Chemical Structure and Properties

This compound (CHO) is a chromone derivative known for its unique structural features that contribute to its biological activities. Chromones are a class of compounds recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects .

Detection and Quantification

Recent studies have developed methods for the detection and quantification of this compound in agarwood samples. High-Performance Liquid Chromatography (HPLC) analysis has shown that this compound is present in high concentrations in medical-grade agarwood, while its presence is notably absent in non-resinous parts of the plant .

Table 1: this compound Concentration in Various Agarwood Samples

| Sample Type | This compound Concentration (μg/g) |

|---|---|

| Medical-grade Agarwood | 805.4 |

| Incense-grade Agarwood | Variable |

| Non-resinous Agarwood | Not detected |

Pharmacokinetics

A study on the pharmacokinetics of this compound revealed its distribution across various tissues in rats. The highest concentrations were found in the kidneys, followed by the liver, heart, and brain. This suggests a preferential accumulation in organs involved in metabolism and excretion .

- Key Findings:

- After single administration, no significant differences were observed in pharmacokinetic parameters across different doses.

- Long-term administration showed stable tissue distribution patterns.

Therapeutic Potential

This compound exhibits various biological activities that suggest potential therapeutic applications:

- Antioxidant Activity: Studies indicate that this compound can scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: this compound has demonstrated activity against certain bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Studies

-

Quality Evaluation of Agarwood Products:

A study evaluated this compound as an index for assessing the quality of agarwood products. The presence of this compound was correlated with higher quality grades of agarwood, suggesting its utility as a marker for authenticity and quality control . -

Therapeutic Use in Traditional Medicine:

In traditional Tibetan medicine, this compound is included in formulations aimed at treating various ailments. Its pharmacokinetic profile supports its use as an effective therapeutic agent when administered over extended periods .

特性

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。